Field: Medicinal Chemistry
Application: These compounds have been synthesized and tested for their antimicrobial activity.
Field: Plant Biology
Application: Some N-alkyl substituted 3-aminopyrazine-2-carboxamides have been tested for their photosynthesis-inhibiting activity.
N-(2-aminoethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 166.18 g/mol. This compound is a derivative of pyrazine, characterized by its six-membered aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 4. The compound is noted for its potential applications in medicinal chemistry, materials science, and biological studies due to its unique chemical properties and structural characteristics .
N-(2-aminoethyl)pyrazine-2-carboxamide has garnered interest for its potential biological activities:
The synthesis of N-(2-aminoethyl)pyrazine-2-carboxamide typically involves the following steps:
In industrial settings, the synthesis can be optimized through continuous flow reactors to enhance efficiency and yield .
N-(2-aminoethyl)pyrazine-2-carboxamide has several applications across various fields:
The interaction studies of N-(2-aminoethyl)pyrazine-2-carboxamide reveal its ability to bind with various biomolecules:
Several compounds are structurally related to N-(2-aminoethyl)pyrazine-2-carboxamide, each exhibiting unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
Pyrazinamide | 36537-19-8 | Antituberculosis agent; disrupts membrane energetics |
3-Aminopyrazine-2-carboxamide | 103879-45-4 | Exhibits antimicrobial properties; similar structural features |
N-(4-Aminoethyl)pyrazine-3-carboxamide | 947965-46-0 | Potentially useful in medicinal chemistry; similar reactivity |
N-(2-aminoethyl)pyrazine-2-carboxamide stands out due to its specific aminoethyl and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of